Triisopropylsilyl methacrylate
CAS No.: 134652-60-1
Cat. No.: VC21308995
Molecular Formula: C13H26O2Si
Molecular Weight: 242.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134652-60-1 |
---|---|
Molecular Formula | C13H26O2Si |
Molecular Weight | 242.43 g/mol |
IUPAC Name | tri(propan-2-yl)silyl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 |
Standard InChI Key | KNNOZYMZRGTZQM-UHFFFAOYSA-N |
SMILES | CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C |
Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C |
Introduction
Physical and Chemical Properties
Triisopropylsilyl methacrylate (CAS No. 134652-60-1) is a specialized organosilicon compound with a unique structure combining a triisopropylsilyl group and a methacrylate moiety. It appears as a colorless to light yellow transparent liquid at room temperature .
Basic Identification
The basic identification parameters of triisopropylsilyl methacrylate are summarized in the following table:
Parameter | Value |
---|---|
Chemical Name | Triisopropylsilyl methacrylate |
CAS Number | 134652-60-1 |
Molecular Formula | C13H26O2Si |
Molecular Weight | 242.43 g/mol |
IUPAC Name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate |
Synonyms | TISMA, 2-Methyl-2-propenoic acid tris(1-methylethyl)silyl ester |
Physical Properties
The physical properties of triisopropylsilyl methacrylate provide important information for handling and application purposes:
Property | Value |
---|---|
Physical State | Colorless to light yellow transparent liquid |
Density | 0.870±0.06 g/cm³ (25°C) |
Boiling Point | 249.6±9.0°C at 760 mmHg |
Flash Point | 87.1±14.3°C |
Refractive Index | 1.42-1.44 |
Vapor Pressure | 3.9-5.1 hPa at 20-25°C |
LogP | 5.02-6.5 |
The compound's silyl functional groups provide significant hydrophobicity and chemical stability, while the methacrylate group offers active polymerization sites, making it valuable for various applications .
Synthesis and Preparation
While the search results don't provide a specific synthesis method for triisopropylsilyl methacrylate, they include information about the preparation of a related compound, triisopropylsilyl acrylate, which follows a similar synthetic pathway.
General Synthesis Approach
The synthesis generally involves the reaction between triisopropylsilanol and methacryloyl chloride in the presence of an acid-binding agent and solvent. Based on similar compounds, a typical synthesis might follow this route:
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Mixing triisopropylsilanol with a solvent (such as toluene) and an acid-binding agent (like triethylamine)
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Adding a polymerization inhibitor (such as phenothiazine)
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Dropwise addition of methacryloyl chloride under controlled temperature conditions
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Filtration and purification through rectification
Similar compounds like triisopropylsilyl acrylate have been prepared with high purity (>99.5%) using comparable methods .
Applications and Uses
Triisopropylsilyl methacrylate finds applications in various fields due to its unique chemical structure and properties.
Polymer Chemistry
The compound is extensively used in polymer chemistry, particularly in:
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Copolymerization with other monomers like methyl methacrylate (MMA) and n-butyl acrylate (BA)
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Development of specialized polymers for coating applications
Research has shown that when incorporated into terpolymers with methyl methacrylate and n-butyl acrylate, it influences the reactivity ratios and properties of the resulting polymers. For instance, studies have determined reactivity ratios for triisopropylsilyl acrylate in such systems (rSiA/MMA = 0.4185, rMMA/SiA = 1.3754) .
Specialized Coatings
Triisopropylsilyl methacrylate is particularly valuable in coating applications:
Chemical Modification
The compound serves important functions as:
Polymerization Behavior and Reactions
Triisopropylsilyl methacrylate exhibits interesting polymerization behavior that has been studied extensively.
Polymerization Mechanisms
The compound participates in various polymerization reactions:
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Free radical polymerization systems
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Anionic polymerization processes
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Co-polymerization with other monomers
Studies have shown that when used in terpolymerization with methyl methacrylate and n-butyl acrylate, the silyl monomer typically reacts faster than other components during the early stages of polymerization .
Special Polymerization Effects
The steric effect of the triisopropylsilyl group is significant in polymerization processes. In anionic polymerization systems, the bulky triisopropylsilyl substituent has been shown to suppress unwanted side reactions such as 1,2-addition reactions . This makes it valuable for controlled polymerization processes where precise polymer architecture is desired.
Hydrolysis Properties
The silyl ester side groups in copolymers containing triisopropylsilyl methacrylate are prone to hydrolysis when exposed to water, particularly artificial seawater (ASW). This property is leveraged in marine applications, where:
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Hydrolysis leads to a decrease in water contact angle over time
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The rate of hydrolysis can be tuned by varying the silyl ester groups
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Triisopropylsilyl groups typically hydrolyze more slowly than other silyl groups such as bis(trimethylsiloxy)methylsilyl or tributylsilyl groups
This controlled hydrolysis is particularly useful in marine antifouling applications, where it contributes to the self-polishing characteristics of coatings.
Current Research and Future Directions
Research involving triisopropylsilyl methacrylate continues to evolve, with several promising directions:
Advanced Polymer Systems
Recent studies have explored the use of triisopropylsilyl methacrylate in:
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Synthesis of poly(ester)–poly(silyl methacrylate) copolymers with tunable degradation properties
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Development of zwitterion-based functional coatings through modification of the silyl groups
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Creation of functional materials for environmental applications
Medical and Biotechnology Applications
The compound has potential in medical and biotechnology applications:
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